



# **Application Notes and Protocols for AV-380** (Rilogrotug) in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	AV-15a	
Cat. No.:	B1192251	Get Quote

Disclaimer: The following information is based on publicly available data for the investigational antibody AV-380 (Rilogrotug). The designation "AV-15a" did not correspond to a specific therapeutic agent in the available literature; therefore, this response focuses on AV-380, a clinical-stage compound from AVEO Oncology that aligns with the context of combination cancer therapy.

### Introduction

AV-380, also known as Rilogrotug, is a humanized IgG1 monoclonal antibody that targets Growth Differentiation Factor 15 (GDF15).[1] GDF15 is a cytokine that is upregulated in response to various stressors, including cancer, and has been implicated in the pathogenesis of cancer cachexia, a debilitating wasting syndrome characterized by involuntary weight loss, muscle wasting, and fatigue.[1][2] Elevated levels of GDF15 are associated with poor prognosis in cancer patients.[3] By inhibiting GDF15, AV-380 aims to reverse the catabolic state associated with cachexia, potentially improving patient outcomes and their ability to tolerate standard cancer treatments.[1][4]

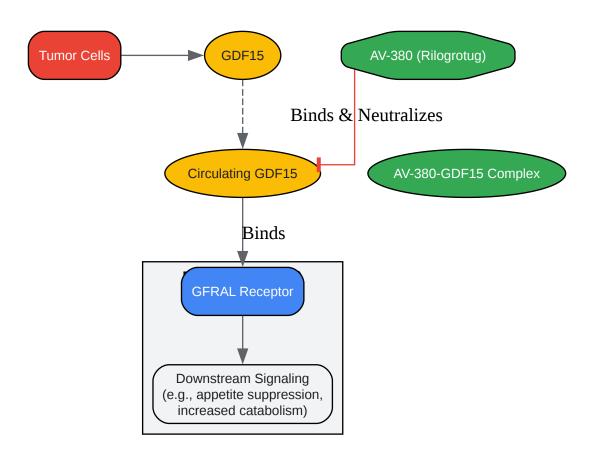
These application notes provide an overview of the mechanism of action of AV-380 and outline protocols for its investigation in combination with other cancer therapies, primarily focusing on chemotherapy.

# **Mechanism of Action and Signaling Pathway**



GDF15 exerts its effects by binding to its receptor, GDNF family receptor alpha-like (GFRAL), which is predominantly expressed in the hindbrain. This interaction activates downstream signaling pathways that regulate appetite and metabolism. In cancer, tumor-derived GDF15 leads to a persistent catabolic state.

AV-380 is designed to bind to circulating GDF15 with high affinity, preventing it from interacting with the GFRAL receptor. This blockade is hypothesized to inhibit the downstream signaling cascade that drives cancer-associated cachexia.



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**Figure 1:** Simplified signaling pathway of GDF15 and the mechanism of action of AV-380.

## **Application in Combination Therapy**

AV-380 is currently being investigated in a Phase 1b clinical trial in combination with standard-of-care chemotherapy for metastatic cancer patients with cachexia and elevated GDF15 levels.

[5] The rationale for this combination is that by mitigating cachexia, AV-380 may enable patients



to better tolerate and respond to chemotherapy, potentially leading to improved overall outcomes.

Key Objectives for Combination Studies:

- Safety and Tolerability: To determine the safety profile and recommended Phase 2 dose of AV-380 when administered with standard chemotherapy regimens.
- Pharmacokinetics (PK) and Pharmacodynamics (PD): To characterize the PK of AV-380 and its effect on circulating GDF15 levels in the presence of chemotherapy.
- Efficacy: To assess the preliminary efficacy of the combination on measures of cachexia (e.g., body weight, lean body mass) and anti-tumor activity.

# Quantitative Data from Preclinical and Clinical Studies

While extensive quantitative data from combination therapy trials is not yet publicly available, the following table summarizes the key parameters being evaluated in the ongoing Phase 1b study of AV-380.



Parameter	Description	Endpoint Category
Dose Limiting Toxicities (DLTs)	Adverse events occurring within a specified period that are considered dose-limiting.	Safety
Adverse Events (AEs)	Any untoward medical occurrence in a patient administered a pharmaceutical product.	Safety
AV-380 Serum Concentration	Measurement of the concentration of AV-380 in the blood over time.	Pharmacokinetics
Circulating GDF15 Levels	Measurement of the concentration of GDF15 in the blood to assess target engagement.	Pharmacodynamics
Change in Body Weight	Percentage change in body weight from baseline.	Efficacy (Cachexia)
Change in Lean Body Mass	Assessed by imaging techniques such as CT or DEXA scans.	Efficacy (Cachexia)
Overall Response Rate (ORR)	The proportion of patients with a tumor size reduction of a predefined amount and for a minimum time period.	Efficacy (Anti-tumor)

# **Experimental Protocols**

The following are generalized protocols for key experiments to evaluate AV-380 in combination with chemotherapy.

1. In Vitro Assessment of Combination Effects

## Methodological & Application



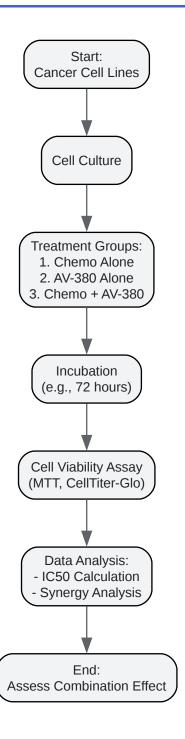


 Objective: To determine if AV-380 interferes with the cytotoxic activity of chemotherapy agents in cancer cell lines.

#### Methodology:

- Cell Culture: Culture relevant cancer cell lines (e.g., pancreatic, lung, colorectal) in appropriate media.
- Treatment: Treat cells with a dose range of a specific chemotherapy agent (e.g., gemcitabine, cisplatin) alone, AV-380 alone, and the combination of both.
- Cell Viability Assay: After a defined incubation period (e.g., 72 hours), assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
- Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for the chemotherapy agent alone and in combination with AV-380. Use a synergy analysis model (e.g., Chou-Talalay method) to determine if the combination is synergistic, additive, or antagonistic.





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**Figure 2:** Workflow for in vitro assessment of AV-380 in combination with chemotherapy.

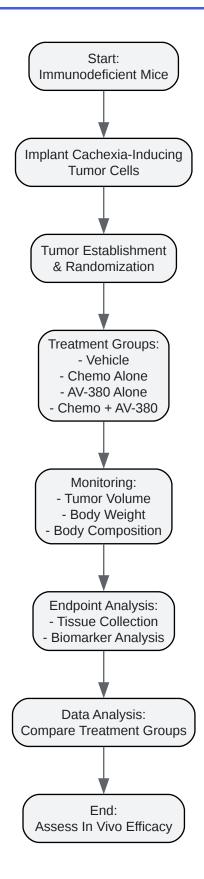
- 2. In Vivo Xenograft Model of Cancer Cachexia
- Objective: To evaluate the in vivo efficacy of AV-380 in combination with chemotherapy on tumor growth and cachexia.



#### · Methodology:

- Animal Model: Use immunodeficient mice (e.g., nude or SCID) and implant a cachexiainducing human tumor cell line (e.g., C26 colon carcinoma).
- Treatment Groups: Once tumors are established and cachexia is evident, randomize mice into treatment groups:
  - Vehicle control
  - Chemotherapy alone
  - AV-380 alone
  - Chemotherapy + AV-380
- Dosing: Administer chemotherapy and AV-380 according to a predefined schedule and route of administration.
- Monitoring: Monitor tumor volume, body weight, food intake, and body composition (e.g., using a small animal MRI or DEXA).
- Endpoint Analysis: At the end of the study, collect tumors and tissues for further analysis (e.g., histology, biomarker analysis).
- Data Analysis: Compare the changes in tumor volume, body weight, and lean body mass between the treatment groups.





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Figure 3: Workflow for in vivo evaluation of AV-380 in a cancer cachexia model.



- 3. Clinical Trial Protocol Synopsis (Phase 1b)
- Title: A Phase 1b, Open-Label, Dose-Escalation Study to Evaluate the Safety and Tolerability
  of AV-380 in Combination with Standard-of-Care Chemotherapy in Patients with Metastatic
  Cancer and Cachexia.
- Primary Objectives:
  - To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose
     (RP2D) of AV-380 in combination with standard-of-care chemotherapy.
  - To evaluate the safety and tolerability of the combination.
- · Secondary Objectives:
  - To characterize the pharmacokinetic profile of AV-380.
  - To assess the pharmacodynamic effect of AV-380 on circulating GDF15 levels.
  - To evaluate the preliminary anti-cachectic and anti-tumor activity of the combination.
- Key Inclusion Criteria:
  - Histologically confirmed metastatic solid tumor.
  - Receiving standard-of-care chemotherapy.
  - Diagnosis of cachexia (e.g., >5% weight loss in the last 6 months).
  - Elevated serum GDF15 levels.
- Study Design:
  - Dose escalation phase using a standard 3+3 design.
  - Dose expansion phase at the RP2D.
- Assessments:



- Safety: Monitoring of adverse events, vital signs, and laboratory parameters.
- Pharmacokinetics: Serial blood sampling for AV-380 concentration.
- Pharmacodynamics: Serial blood sampling for GDF15 levels.
- Efficacy: Body weight measurements, nutritional assessments, and tumor assessments (e.g., RECIST 1.1).

### Conclusion

AV-380 represents a promising therapeutic approach to address the significant unmet need of cancer cachexia. Its combination with standard-of-care therapies like chemotherapy holds the potential to improve patient tolerance to treatment and overall clinical outcomes. The protocols outlined above provide a framework for the continued investigation of AV-380 in this combination setting. Further clinical studies are necessary to fully elucidate the safety and efficacy of this therapeutic strategy.

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- To cite this document: BenchChem. [Application Notes and Protocols for AV-380 (Rilogrotug) in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at:
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